4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl-
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Overview
Description
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that features an anthracene moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole-5(4H)-one. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is primarily related to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of both an anthracene moiety and an oxazole ring, which confer distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability .
Biological Activity
4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- (CAS No. 66404-28-2) is a synthetic compound that combines an oxazolone ring with anthracene and phenyl groups. This unique structural configuration endows the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- is C24H15NO2, with a molecular weight of approximately 349.4 g/mol. The structure features an oxazolone ring fused with an anthracene moiety, which enhances its photophysical properties and reactivity due to the electrophilic nature of the oxazolone.
Antimicrobial Activity
Research indicates that derivatives of oxazolones, including this compound, exhibit significant antimicrobial properties. In studies involving various bacterial strains such as E. coli and S. aureus, compounds within the oxazolone class have demonstrated zones of inhibition ranging from 6.1 to 13.7 mm at concentrations between 25–30 µg/mL . This suggests that 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- may possess similar antibacterial activity.
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with biological molecules through π-π stacking interactions and hydrogen bonding. These interactions can disrupt cellular processes, potentially leading to apoptosis in cancer cells. Further pharmacological studies are necessary to elucidate the precise mechanisms and efficacy against specific cancer types.
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation. Preliminary studies on structurally related compounds have shown varying degrees of tyrosinase inhibition, with some exhibiting IC50 values as low as 0.51 µM . While specific data for 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- is limited, its structural similarity suggests it may also act as a potent tyrosinase inhibitor.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-phenyloxazole under acidic conditions. This method highlights its versatility in producing derivatives that may enhance biological activity or introduce novel properties.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 4H-Oxazol-5-one, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
9-(4-Phenyl)anthracene | Structure | Moderate antibacterial |
9-(4-Phenylethynyl)anthracene | Structure | Anticancer potential |
2-phenyloxazole derivatives | Structure | Strong tyrosinase inhibitors |
This table illustrates how variations in structure can influence biological efficacy, emphasizing the need for further research into the specific activities of 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- .
Case Studies and Research Findings
A notable study examined the antibacterial effects of various oxazolone derivatives, highlighting significant activity against S. aureus and P. aeruginosa at higher concentrations (45–60 µg/mL) . The findings support the hypothesis that structural modifications can enhance biological activity.
Another research effort focused on synthesizing and testing several oxazolone derivatives for their anticancer properties, revealing promising results that warrant further exploration into compounds like 4H-Oxazol-5-one, 4-anthracen-9-ylmethylene-2-phenyl- .
Properties
Molecular Formula |
C24H15NO2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-15H/b22-15- |
InChI Key |
AROMXMLHLSEAAI-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)O2 |
Origin of Product |
United States |
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